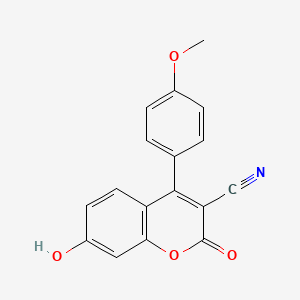
7-hydroxy-4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, which imparts unique properties such as fluorescence and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE can be achieved through various methods, including the Pechmann condensation, Knoevenagel reaction, and Perkin reaction. The Pechmann condensation involves the reaction of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or Lewis acids like zinc chloride . The Knoevenagel reaction involves the condensation of aldehydes with active methylene compounds in the presence of basic catalysts like piperidine .
Industrial Production Methods
Industrial production of coumarin derivatives often employs solid acid catalysts due to their reusability, high catalytic activity, and environmental benefits. Methods such as microwave irradiation and the use of magnetic nanoparticles as catalysts have been explored to enhance yield and reduce reaction times .
化学反応の分析
Types of Reactions
7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its fluorescence properties make it valuable in the development of fluorescent probes and dyes for imaging and analytical purposes . Additionally, its biological activities, such as anti-inflammatory, antibacterial, and anticancer properties, have been explored for potential therapeutic applications .
作用機序
The mechanism of action of 7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial replication, thereby exhibiting antibacterial activity . Its anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic properties and clinical use in bile duct relaxation.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and exhibits anticancer properties.
Dalbergin: A natural compound with antitumor, antibacterial, and antioxidant activities.
Uniqueness
7-HYDROXY-4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-3-YL CYANIDE stands out due to its unique combination of fluorescence and biological activities, making it a versatile compound for various applications in scientific research and industry .
特性
分子式 |
C17H11NO4 |
|---|---|
分子量 |
293.27 g/mol |
IUPAC名 |
7-hydroxy-4-(4-methoxyphenyl)-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C17H11NO4/c1-21-12-5-2-10(3-6-12)16-13-7-4-11(19)8-15(13)22-17(20)14(16)9-18/h2-8,19H,1H3 |
InChIキー |
LGKJTHKAYCZEHV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14940782.png)
![N-Methyl-N-{[4-(2-methylpiperidin-1-YL)phenyl]methyl}but-2-ynamide](/img/structure/B14940789.png)
![dimethyl 2-{1-[(4-ethylphenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14940790.png)
![5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14940795.png)
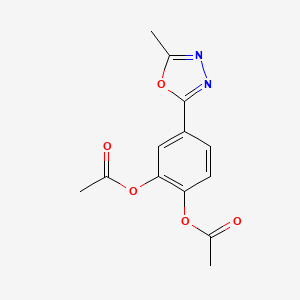
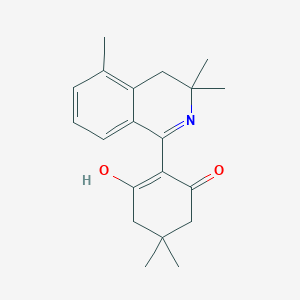
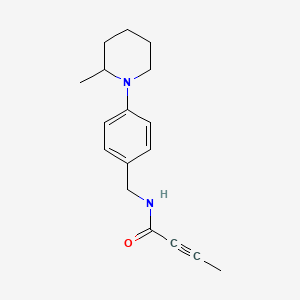
![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940840.png)
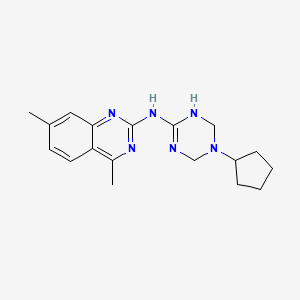
![2-[(4-methoxyphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14940845.png)
![1-(1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940846.png)

![1-(furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14940861.png)
![1-(3,4-dichlorophenyl)-3-{(E)-[(2,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B14940867.png)
